Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is an organic compound with the molecular formula C10H13BrClNO3 It is a derivative of phenylacetic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenylacetic acid followed by esterification and amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol for esterification, and ammonia or an amine for the amination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Contains a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13BrClNO3 |
---|---|
Molecular Weight |
310.57 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
InChI Key |
WKKMCUOFVNJFDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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